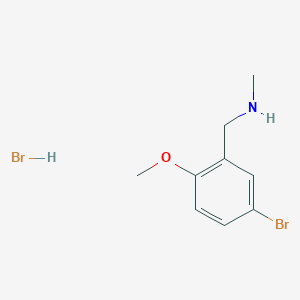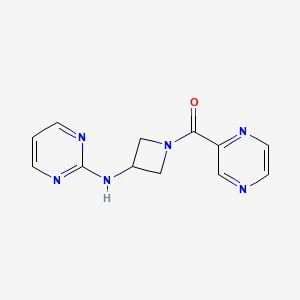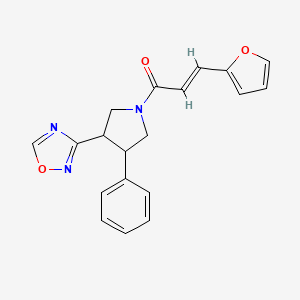
(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential of Oxadiazole and Furan Derivatives
Oxadiazole and furan derivatives are recognized for their broad spectrum of chemical and biological properties. These heterocyclic compounds are valuable in the development of new drugs due to their diverse biological activities, including antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. For instance, oxadiazole derivatives have been integrated into various commercially available drugs, showcasing their significant therapeutic potential (Siwach & Verma, 2020).
Antimicrobial and Antitubercular Activities
Compounds featuring oxadiazole and furan units have shown promising results in antimicrobial and antitubercular studies. For example, certain oxadiazole derivatives exhibited potent anti-TB (tuberculosis) activities, indicating their potential as more effective alternatives to conventional treatments. The antimicrobial efficacy of these compounds extends to a variety of pathogens, highlighting their importance in addressing resistance issues (El-Azab et al., 2018).
Applications in Energetic Materials
The synthesis and characterization of energetic materials based on oxadiazole and furan derivatives have been explored, with some compounds demonstrating superior performance to traditional explosives. These materials offer moderate thermal stabilities and are insensitive to impact and friction, making them suitable for safer and more efficient energetic applications (Yu et al., 2017).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives containing oxadiazol and furan units has shown their potential to inhibit tumor growth and angiogenesis in mouse models. These findings suggest the derivatives' applicability in anticancer therapy, further emphasizing the versatility of oxadiazole and furan-based compounds in medicinal chemistry (Chandrappa et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBBPZADGJNTK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C=CC2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(CN1C(=O)/C=C/C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

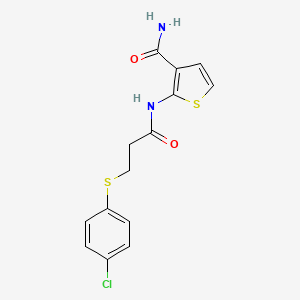
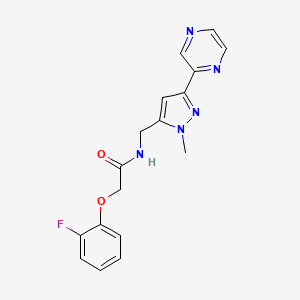
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)
![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)
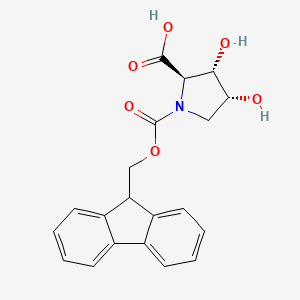
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)
